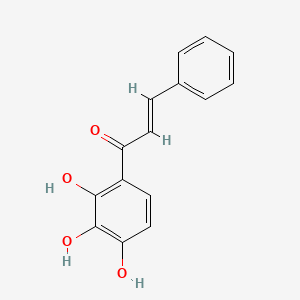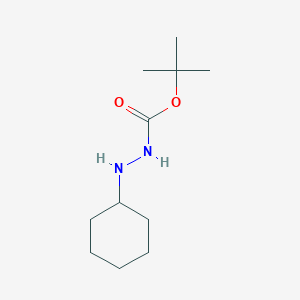![molecular formula C22H24N4O2 B2729896 6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415472-87-4](/img/structure/B2729896.png)
6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural analysis of pyridine derivatives, including compounds with methoxyphenyl groups, have been a focal point of research due to their potential in various applications. For instance, the synthesis of pyridine derivatives has been explored through different chemical reactions, highlighting their structural versatility and the influence of substituents on their properties. The crystal structure determination of such compounds through X-ray diffraction methods allows for a deeper understanding of their molecular geometry, bonding, and potential for further chemical modifications (Moustafa & Girgis, 2007).
Antimicrobial Activity
Research into pyridine derivatives has also explored their biological activities, including antimicrobial properties. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation against a range of aerobic and anaerobic bacteria demonstrate the potential of these compounds in developing new antimicrobial agents. The minimal inhibitory concentration values reported for these compounds indicate their efficacy and pave the way for further exploration in pharmaceutical applications (Bogdanowicz et al., 2013).
Materials Science and Electronics
In the field of materials science and electronics, the synthesis of pyridine derivatives has been linked to the development of new materials with potential applications in electronic devices. For example, the preparation of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups has led to the investigation of their thermal stability and electrical properties. These compounds have been used in the fabrication of devices showing rectification behavior, indicating their potential use in electronic applications (El-Menyawy et al., 2019).
Corrosion Inhibition
The exploration of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for metals in acidic environments is another area of application. These compounds have demonstrated significant inhibition effects on metal corrosion, highlighting their potential use in industrial applications to enhance the durability and lifespan of metal components (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
6-[5-[3-(4-methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-20-6-2-16(3-7-20)5-9-22(27)26-14-18-12-25(13-19(18)15-26)21-8-4-17(10-23)11-24-21/h2-4,6-8,11,18-19H,5,9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQXXBAEZUJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

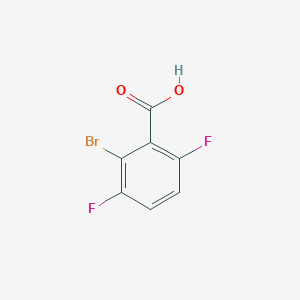
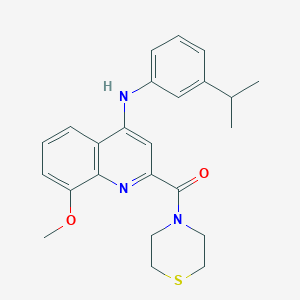
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
![Methyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B2729819.png)
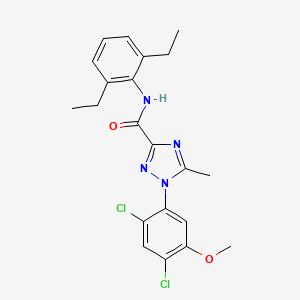
![6-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B2729821.png)

![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
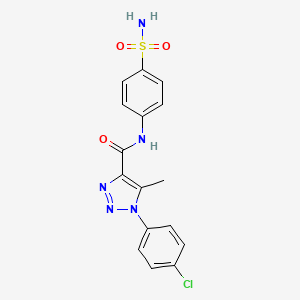
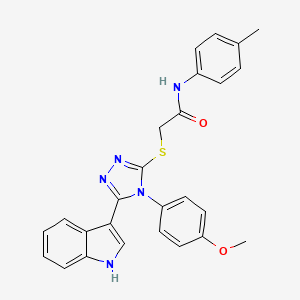
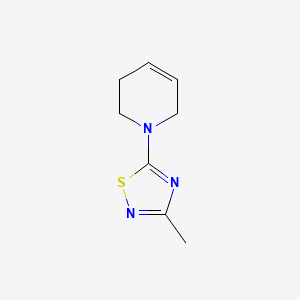
![N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2729834.png)
